4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione
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Overview
Description
4-(6-Methoxypyridin-3-yl)oxane-2,6-dione is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxy group and an oxane-2,6-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxypyridin-3-yl)oxane-2,6-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide under the influence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxypyridin-3-yl)oxane-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine ring.
Scientific Research Applications
4-(6-Methoxypyridin-3-yl)oxane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-methoxypyridin-3-yl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(6-Methoxypyridin-3-yl)oxane-2,6-dione can be compared with other similar compounds, such as:
(6-Methoxypyridin-3-yl)methanamine: This compound has a similar pyridine ring structure but differs in the functional groups attached to it.
(3R,4S)-1-[6-(6-Methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine: This compound has a more complex structure with additional rings and substituents.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-(6-methoxypyridin-3-yl)oxane-2,6-dione |
InChI |
InChI=1S/C11H11NO4/c1-15-9-3-2-7(6-12-9)8-4-10(13)16-11(14)5-8/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
HKRUCODGHKVJJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CC(=O)OC(=O)C2 |
Origin of Product |
United States |
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